7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane
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Overview
Description
7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of a benzyl group, two fluorine atoms, and an oxygen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.
Introduction of the benzyl group: The benzyl group is introduced through a substitution reaction, often using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile: Similar structure but with a nitrile group instead of fluorine atoms.
9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride: Lacks the benzyl group but contains fluorine atoms and a hydrochloride salt.
Uniqueness
7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane is unique due to the combination of its bicyclic structure, benzyl group, and fluorine atoms.
Properties
IUPAC Name |
7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c15-14(16)12-7-17(8-13(14)10-18-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOIRXPBXCHNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2(F)F)CN1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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